

An In-depth Technical Guide to 4-Acetoxy-2'-chlorobenzophenone

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Compound of Interest

Compound Name: 2-Acetoxy-2'-chlorobenzophenone

Cat. No.: B1292222

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A Note on Chemical Nomenclature: This technical guide focuses on 4-Acetoxy-2'-chlorobenzophenone (CAS Number: 185606-03-5). It is important to note that information regarding "**2-Acetoxy-2'-chlorobenzophenone**" is not readily available in scientific literature and databases. It is presumed that the intended compound of interest is the 4-acetoxy isomer, for which data has been compiled and presented herein.

This guide is intended for researchers, scientists, and professionals in the field of drug development, providing comprehensive technical information on 4-Acetoxy-2'-chlorobenzophenone, including its physicochemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

4-Acetoxy-2'-chlorobenzophenone is a derivative of benzophenone, featuring an acetoxy group at the 4-position of one phenyl ring and a chlorine atom at the 2'-position of the second phenyl ring. Its properties are summarized in the table below.

Property	Value
CAS Number	185606-03-5[1]
Molecular Formula	C ₁₅ H ₁₁ ClO ₃ [1]
Molecular Weight	274.70 g/mol [1]
IUPAC Name	[4-(2-chlorobenzoyl)phenyl] acetate[1]
Canonical SMILES	<chem>CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl</chem> [1]
InChIKey	KWEFKRBEISXAIJ-UHFFFAOYSA-N[1]
Purity	Typically available at ≥90%

Synthesis of 4-Acetoxy-2'-chlorobenzophenone

The synthesis of 4-Acetoxy-2'-chlorobenzophenone can be achieved through a two-step process involving the Friedel-Crafts acylation to form the precursor 2'-chloro-4-hydroxybenzophenone, followed by an acetylation reaction.

Experimental Protocol:

Step 1: Synthesis of 2'-chloro-4-hydroxybenzophenone

This step involves the Friedel-Crafts acylation of phenol with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

- Materials: Phenol, 2-chlorobenzoyl chloride, aluminum chloride (anhydrous), dichloromethane (anhydrous), hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, and an appropriate solvent for recrystallization (e.g., ethanol/water).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

- Cool the suspension in an ice bath (0 °C).
- Slowly add 2-chlorobenzoyl chloride to the stirred suspension.
- In a separate flask, dissolve phenol in anhydrous dichloromethane.
- Add the phenol solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid.
- Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization to yield 2'-chloro-4-hydroxybenzophenone.

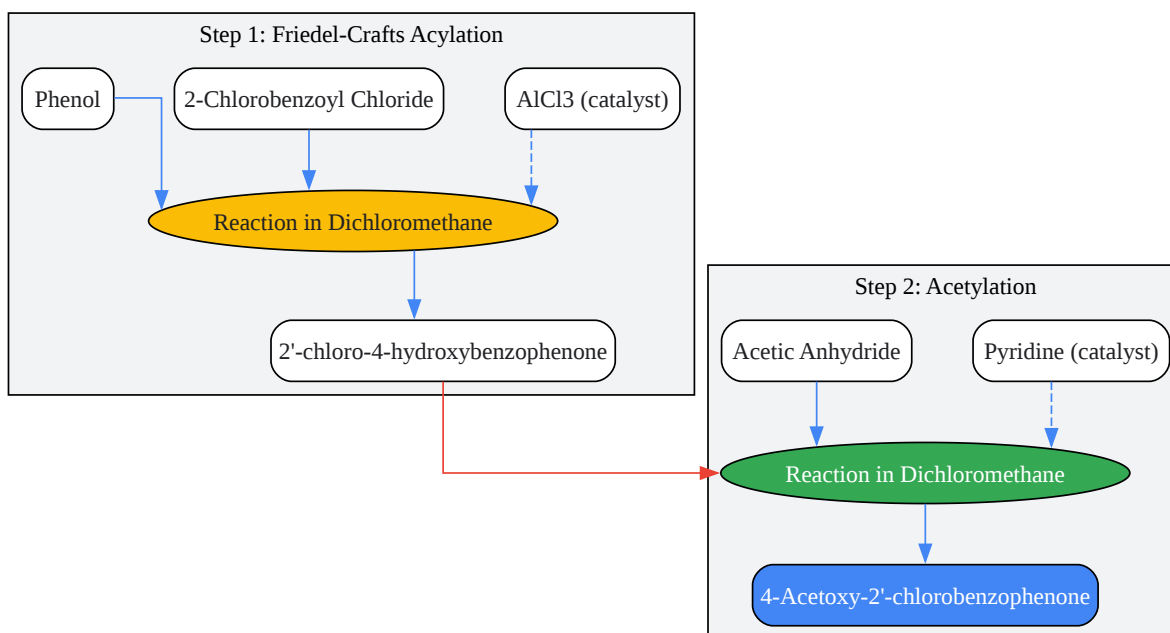
Step 2: Acetylation of 2'-chloro-4-hydroxybenzophenone

This step involves the esterification of the hydroxyl group of the precursor with acetic anhydride.

- Materials: 2'-chloro-4-hydroxybenzophenone, acetic anhydride, pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid), dichloromethane, water, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
- Procedure:
 - Dissolve 2'-chloro-4-hydroxybenzophenone in dichloromethane in a round-bottom flask.
 - Add an excess of acetic anhydride and a catalytic amount of pyridine.

- Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC.
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Acetoxy-2'-chlorobenzophenone.
- The product can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram:



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References

- 1. 4-Acetoxy-2'-chlorobenzophenone | C₁₅H₁₁ClO₃ | CID 24723002 - PubChem [pubchem.ncbi.nlm.nih.gov]
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